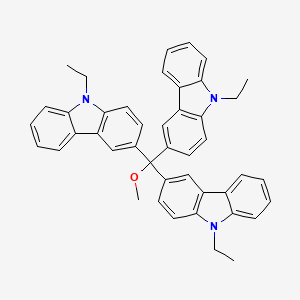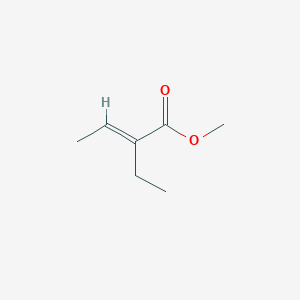
Methyl (2E)-2-ethyl-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2E)-2-ethyl-2-butenoate is an organic compound with the molecular formula C7H12O2. It is an ester derived from the corresponding carboxylic acid and methanol. The compound is characterized by its double bond in the E-configuration, which means the higher priority substituents on each carbon of the double bond are on opposite sides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (2E)-2-ethyl-2-butenoate can be synthesized through various methods. One common approach involves the esterification of (2E)-2-ethyl-2-butenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2E)-2-ethyl-2-butenoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: (2E)-2-ethyl-2-butenoic acid and methanol.
Reduction: (2E)-2-ethyl-2-buten-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (2E)-2-ethyl-2-butenoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl (2E)-2-ethyl-2-butenoate depends on the specific reaction or application. In hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction, the carbonyl carbon is attacked by hydride ions from the reducing agent. The molecular targets and pathways involved vary based on the specific chemical transformation.
Comparación Con Compuestos Similares
Methyl (2E)-2-ethyl-2-butenoate can be compared with other esters such as:
Methyl (2E)-2-butenoate: Lacks the ethyl substituent, leading to different reactivity and properties.
Ethyl (2E)-2-butenoate: Has an ethyl group instead of a methyl group, affecting its physical and chemical properties.
Methyl (2Z)-2-ethyl-2-butenoate: The Z-configuration leads to different stereochemistry and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound.
Propiedades
Número CAS |
101226-85-1 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
methyl (E)-2-ethylbut-2-enoate |
InChI |
InChI=1S/C7H12O2/c1-4-6(5-2)7(8)9-3/h4H,5H2,1-3H3/b6-4+ |
Clave InChI |
URKOXBDVSBIUED-GQCTYLIASA-N |
SMILES isomérico |
CC/C(=C\C)/C(=O)OC |
SMILES canónico |
CCC(=CC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


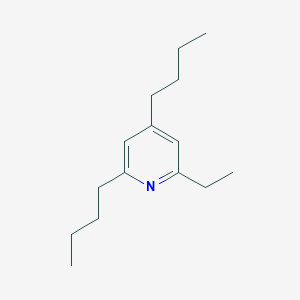
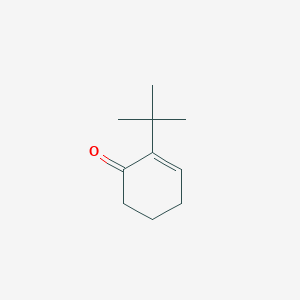
![5H-Pyrido[3,2-a]phenothiazin-5-one](/img/structure/B14323152.png)
![11-Oxatetracyclo[7.5.1.05,15.010,12]pentadeca-1,3,5(15),6,8-pentaene-13,14-dione](/img/structure/B14323154.png)

![2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane](/img/structure/B14323164.png)
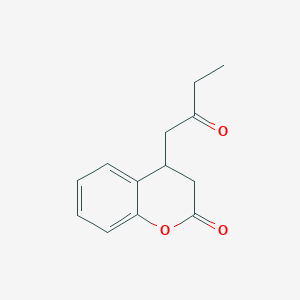
![1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene](/img/structure/B14323173.png)
![2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B14323181.png)

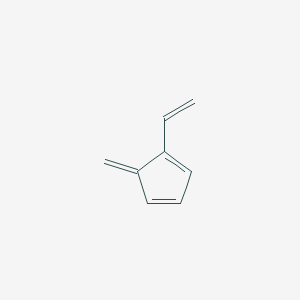
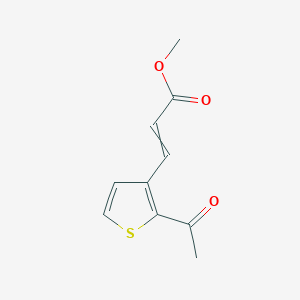
![2-{[4-(Ethoxycarbonyl)phenoxy]methyl}benzoic acid](/img/structure/B14323213.png)
